molecular formula C9H13NO3 B13627951 ethyl (3S)-3-amino-3-(furan-2-yl)propanoate CAS No. 1027996-73-1

ethyl (3S)-3-amino-3-(furan-2-yl)propanoate

Cat. No.: B13627951
CAS No.: 1027996-73-1
M. Wt: 183.20 g/mol
InChI Key: ZQCIVDVXCPAUEF-ZETCQYMHSA-N
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Description

Ethyl (s)-3-amino-3-(furan-2-yl)propanoate is an organic compound that features a furan ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (s)-3-amino-3-(furan-2-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and ethylamine.

    Esterification: Furan-2-carboxylic acid is first esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl furan-2-carboxylate.

    Amination: The ester is then subjected to amination using ethylamine under controlled conditions to yield Ethyl (s)-3-amino-3-(furan-2-yl)propanoate.

Industrial Production Methods

In an industrial setting, the production of Ethyl (s)-3-amino-3-(furan-2-yl)propanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

Ethyl (s)-3-amino-3-(furan-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Ethyl (s)-3-amino-3-(furan-2-yl)propanol.

    Substitution: N-substituted derivatives of Ethyl (s)-3-amino-3-(furan-2-yl)propanoate.

Scientific Research Applications

Ethyl (s)-3-amino-3-(furan-2-yl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl (s)-3-amino-3-(furan-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The furan ring may participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propanoate: Lacks the amino group, making it less reactive in certain chemical reactions.

    3-Amino-3-(furan-2-yl)propanoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

Uniqueness

Ethyl (s)-3-amino-3-(furan-2-yl)propanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

1027996-73-1

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(furan-2-yl)propanoate

InChI

InChI=1S/C9H13NO3/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5,7H,2,6,10H2,1H3/t7-/m0/s1

InChI Key

ZQCIVDVXCPAUEF-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=CO1)N

Canonical SMILES

CCOC(=O)CC(C1=CC=CO1)N

Origin of Product

United States

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